mGlu₄ Receptor Potency and Efficacy Profile of the 4-Fluorophenyl Analog
The 4-fluorophenyl-substituted compound (25j) was directly compared to a panel of phenyl-substituted analogs in a cell-based mGlu₄ PAM assay. The 4-fluorophenyl analog exhibited an EC₅₀ >10 µM with a maximal efficacy (% PHCCC) of 27.6±1.3% [1]. This profile differs quantifiably from the 4-trifluoromethylphenyl analog (25g; EC₅₀ = 2.5±0.5 µM; 26.6±2.3%), the 4-chlorophenyl analog (25k; EC₅₀ = 4.1±0.6 µM; 43.6±4.4%), and the 4-methylphenyl analog (25i; EC₅₀ = 3.3±0.2 µM; 48.7±1.1%) [1].
| Evidence Dimension | mGlu₄ PAM potency (hEC₅₀) and efficacy (% PHCCC response) |
|---|---|
| Target Compound Data | EC₅₀ >10 µM; Efficacy = 27.6±1.3% |
| Comparator Or Baseline | 4-CF₃-phenyl analog: EC₅₀ = 2.5±0.5 µM, 26.6±2.3%; 4-Cl-phenyl analog: EC₅₀ = 4.1±0.6 µM, 43.6±4.4%; 4-CH₃-phenyl analog: EC₅₀ = 3.3±0.2 µM, 48.7±1.1% |
| Quantified Difference | EC₅₀ of 4-F-phenyl analog is >4-fold higher than 4-CF₃-phenyl analog; efficacy is 59% lower than 4-CH₃-phenyl analog |
| Conditions | CHO cells expressing human mGlu₄; calcium mobilization assay with EC₂₀ glutamate; % response normalized to PHCCC (30 µM) |
Why This Matters
This quantitative profile enables selection of the 4-fluorophenyl analog for SAR studies requiring low-potency/low-efficacy tool compounds or for identifying substituents that differentially modulate potency versus efficacy.
- [1] Engers, D. W., et al. (2011). Discovery of 4-(1H-Pyrazol-4-yl)phenyl Trifluoromethyl Ketones as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu₄). Journal of Medicinal Chemistry, 54(14), 5169–5186. Table 3. View Source
